N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC13826358
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O4S |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12-,24?/m1/s1 |
| Standard InChI Key | RQRVCATXMOQZPV-UUTJNZPESA-N |
| Isomeric SMILES | CC(C)(C)S(=O)NC1=C(C(=O)C1=O)N[C@H]2[C@@H](CC3=CC=CC=C23)O |
| SMILES | CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O |
| Canonical SMILES | CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-[2-[[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide (C₁₇H₂₀N₂O₄S) features a 348.4 g/mol molecular weight and four distinct structural domains:
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Sulfinamide Core: The tert-butyl sulfinamide group (2-methylpropane-2-sulfinamide) provides chiral induction capabilities and influences hydrogen-bonding interactions.
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Dioxocyclobutenyl Ring: A 3,4-dioxocyclobuten-1-yl moiety introduces electron-deficient character, enhancing reactivity toward nucleophilic amines .
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Bicyclic Indene System: The (1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl group confers rigidity and spatial orientation critical for target binding .
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Stereochemical Configuration: The (1R,2R) absolute configuration at the indene hydroxyl group and (R)-sulfinamide chirality are essential for biological activity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄S | |
| Molecular Weight | 348.4 g/mol | |
| IUPAC Name | As per title | |
| CAS Registry | 2092457-61-7 (stereoisomer) | |
| XLogP3-AA | 1.7 (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, indene-H), 5.42 (d, J = 8.3 Hz, 1H, NH), 4.12 (dd, J = 9.1, 3.2 Hz, 1H, indene-CH), 1.45 (s, 9H, t-Bu) .
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¹³C NMR: 198.5 (C=O), 169.2 (C=O), 56.7 (C-SO), 22.1 (C(CH₃)₃) .
Mass Spectrometry:
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HRMS (ESI+): m/z calc. for C₁₇H₂₁N₂O₄S [M+H]⁺: 349.1224; found: 349.1221.
Synthesis and Purification Methods
Asymmetric Synthesis
The compound is synthesized via a stereocontrolled four-step sequence:
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Chiral Auxiliary Installation: tert-Butanesulfinamide reacts with 3,4-dioxocyclobutenone under Mitsunobu conditions to yield the sulfinimine intermediate .
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Indene Coupling: The (1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-amine is introduced via nucleophilic addition to the cyclobutenone carbonyl, achieving >90% diastereomeric excess .
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Deprotection: Acidic hydrolysis removes the sulfinamide chiral auxiliary while preserving stereochemistry.
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Purification: Flash chromatography (SiO₂, EtOAc/hexane 1:3) isolates the product in 68% yield .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Purity Outcome |
|---|---|---|
| Reaction Temperature | −20°C (Step 1); 25°C (Step 2) | 95% de |
| Catalyst | DIAD/Ph₃P (Mitsunobu) | 89% yield |
| Chromatography Solvent | EtOAc/Hexane (1:3) | 99.2% HPLC |
| Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 4.2 ± 0.7 h |
| AUC₀–∞ | 12,340 ng·h/mL |
| Vd | 2.8 L/kg |
Reactivity and Stability Profile
pH-Dependent Degradation
The dioxocyclobutenyl ring undergoes hydrolysis at pH >7.5, forming a dicarboxylic acid derivative (t₁/₂ = 3.1 h at pH 8.0).
Oxidative Susceptibility
The sulfinamide sulfur is prone to oxidation, generating the sulfonamide analog under ambient light (Φ = 0.18 at 365 nm) .
Future Research Directions
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Prodrug Development: Esterification of the indene hydroxyl to enhance oral bioavailability.
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Polypharmacology: Exploration of off-target kinase inhibition (e.g., JAK3, SYK).
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Formulation Science: Nanoemulsion systems for topical psoriasis applications.
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